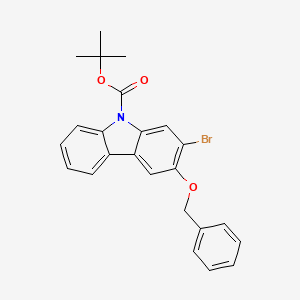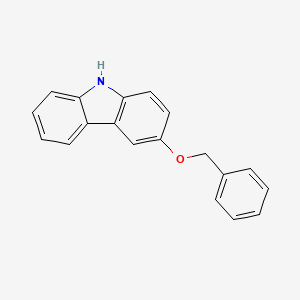
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6 is a tobacco-specific nitrosamine, commonly referred to as NNK. It is a potent carcinogen found in tobacco products and is known to induce lung cancer in various animal models . The compound is labeled with carbon-13 isotopes, which makes it useful in scientific research for tracing and studying its metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6 involves the nitrosation of nicotine-derived nitrosamines. The process typically includes the reaction of nicotine with nitrosating agents under controlled conditions to form the nitrosamine . The carbon-13 labeling is achieved by using carbon-13 labeled precursors in the synthesis process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the compound. The production is carried out in specialized facilities equipped to handle hazardous chemicals and ensure worker safety.
化学反応の分析
Types of Reactions
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that can further react with DNA and proteins.
Reduction: Reduction reactions can convert the nitroso group to an amine group, altering the compound’s reactivity.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include DNA adducts, which are critical in studying the compound’s carcinogenic properties. Other products include various metabolites that are analyzed to understand the compound’s metabolic pathways .
科学的研究の応用
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6 is extensively used in scientific research, particularly in the fields of:
Chemistry: To study the compound’s reactivity and interaction with other chemicals.
Biology: To investigate its effects on cellular processes and its role in carcinogenesis.
Medicine: To develop chemopreventive agents and understand the mechanisms of tobacco-related cancers.
Industry: To assess the safety and impact of tobacco products and develop strategies to reduce harmful effects.
作用機序
The compound exerts its effects primarily through the formation of DNA adducts. These adducts result from the metabolic activation of the compound, leading to the formation of reactive intermediates that bind to DNA. This binding causes mutations and initiates carcinogenic processes. The molecular targets include various enzymes involved in DNA repair and replication, leading to disruptions in these pathways .
類似化合物との比較
Similar Compounds
N-Nitrosonornicotine (NNN): Another tobacco-specific nitrosamine with similar carcinogenic properties.
Benzo[a]pyrene (BaP): A polycyclic aromatic hydrocarbon found in tobacco smoke, known for its potent carcinogenic effects.
Uniqueness
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6 is unique due to its specific structure and the presence of the carbon-13 isotope, which makes it particularly useful for tracing and studying its metabolic pathways. Its potent carcinogenic properties and ability to form DNA adducts make it a critical compound in cancer research .
特性
CAS番号 |
1346600-19-8 |
|---|---|
分子式 |
C10H13N3O2 |
分子量 |
213.19 g/mol |
IUPAC名 |
N-methyl-N-(4-oxo-4-(2,3,4,5,6-13C5)pyridin-3-yl(413C)butyl)nitrous amide |
InChI |
InChI=1S/C10H13N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8H,3,5,7H2,1H3/i2+1,4+1,6+1,8+1,9+1,10+1 |
InChIキー |
FLAQQSHRLBFIEZ-NXGVJODUSA-N |
SMILES |
CN(CCCC(=O)C1=CN=CC=C1)N=O |
異性体SMILES |
CN(CCC[13C](=O)[13C]1=[13CH]N=[13CH][13CH]=[13CH]1)N=O |
正規SMILES |
CN(CCCC(=O)C1=CN=CC=C1)N=O |
同義語 |
4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone-13C6; NNK-13C6 ; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-5-yl]benzamide](/img/structure/B584157.png)







